Cas no 2679940-70-4 ((4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid)
(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28292412
- 2679940-70-4
- (4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid
- (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid
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- Inchi: 1S/C11H15F3N2O5/c1-5(15-9(20)11(12,13)14)7(17)16-6(8(18)19)4-21-10(16,2)3/h5-6H,4H2,1-3H3,(H,15,20)(H,18,19)/t5-,6-/m0/s1
- InChI Key: CZUFOOPZNNXNKW-WDSKDSINSA-N
- SMILES: FC(C(N[C@@H](C)C(N1[C@H](C(=O)O)COC1(C)C)=O)=O)(F)F
Computed Properties
- Exact Mass: 312.09330607g/mol
- Monoisotopic Mass: 312.09330607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 95.9Ų
(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292412-0.05g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28292412-0.1g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28292412-0.25g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28292412-0.5g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28292412-1.0g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28292412-2.5g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28292412-5.0g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-28292412-10.0g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-28292412-1g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 1g |
$671.0 | 2023-09-08 | ||
| Enamine | EN300-28292412-5g |
(4S)-2,2-dimethyl-3-[(2S)-2-(2,2,2-trifluoroacetamido)propanoyl]-1,3-oxazolidine-4-carboxylic acid |
2679940-70-4 | 5g |
$1945.0 | 2023-09-08 |
(4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid
Compound CAS No. 2679940-70-4: (4S)-2,2-Dimethyl-3-(2S)-2-(2,2,2-Trifluoroacetamido)Propanoyl-1,3-Oxazolidine-4-Carboxylic Acid
The compound (4S)-2,2-dimethyl-3-(2S)-2-(2,2,2-trifluoroacetamido)propanoyl-1,3-oxazolidine-4-carboxylic acid, identified by the CAS registry number 2679940-70-4, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.
Structurally, this compound is characterized by a complex arrangement of functional groups and chiral centers. The presence of the oxazolidine ring is particularly notable, as it contributes to the molecule's stability and bioavailability. The trifluoroacetamido group adds further complexity, enhancing the molecule's ability to interact with biological targets. Additionally, the stereochemistry at the (4S) and (2S) positions plays a critical role in determining the compound's pharmacokinetic properties and efficacy.
Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize this compound with high optical purity. Techniques such as asymmetric catalysis and enantioselective synthesis have been instrumental in achieving this goal. These methods not only ensure the production of enantiomerically pure compounds but also pave the way for large-scale manufacturing, which is essential for preclinical and clinical studies.
The biological activity of this compound has been extensively studied in vitro and in vivo models. Research findings indicate that it exhibits potent inhibitory effects against specific enzymes involved in various pathological processes. For instance, studies have demonstrated its ability to inhibit key enzymes associated with neurodegenerative diseases, making it a potential candidate for therapeutic intervention in conditions such as Alzheimer's disease.
In addition to its enzymatic activity, this compound has shown promising results in modulating cellular signaling pathways. Recent investigations have highlighted its role in regulating pathways involved in inflammation and immune response, suggesting its potential application in treating autoimmune disorders.
The pharmacokinetic profile of this compound has also been thoroughly evaluated. Studies conducted in animal models reveal favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for determining the suitability of the compound as an oral or parenteral therapeutic agent.
Furthermore, computational modeling techniques such as molecular docking and dynamics simulations have provided valuable insights into the compound's binding interactions with target proteins. These studies have revealed key residues responsible for ligand binding and highlighted opportunities for further optimization to enhance potency and selectivity.
In terms of safety assessment, preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully characterize its safety profile and ensure its suitability for human use.
The development of this compound represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a promising candidate for addressing unmet medical needs across various therapeutic areas.
In conclusion, the compound CAS No. 2679940-70-4 stands out as a remarkable example of modern drug discovery efforts. With ongoing research focusing on optimizing its properties and expanding its application scope, this molecule holds great promise for contributing to the development of innovative therapeutic agents.
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